5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene
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Overview
Description
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4I. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, and trifluoromethyl groups attached to the benzene ring. This compound is a colorless crystalline solid that is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol .
Preparation Methods
The synthesis of 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene involves multiple steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: Introduction of a trifluoromethyl group to the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.
Chemical Reactions Analysis
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki and Heck reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene depends on its specific applicationThe pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene include:
3-Chloro-5-iodo-2-(trifluoromethyl)benzene: Similar structure but with different positions of the halogen atoms.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Another isomer with different halogen positions.
2-Fluoro-5-iodo-3-(trifluoromethyl)benzene: Similar compound with a different arrangement of the fluorine and iodine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.
Properties
Molecular Formula |
C7H2ClF4I |
---|---|
Molecular Weight |
324.44 g/mol |
IUPAC Name |
5-chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF4I/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H |
InChI Key |
PMLHEMVSONCGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)I)Cl |
Origin of Product |
United States |
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